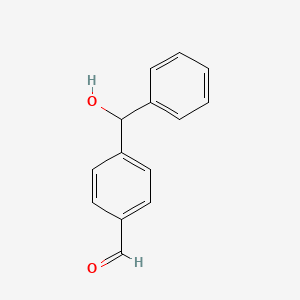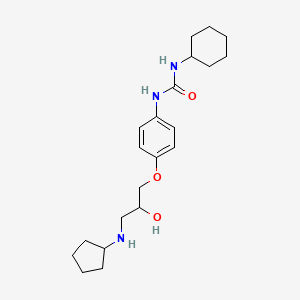
N-Cyclohexyl-N'-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea is a complex organic compound that belongs to the class of ureas
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with phenyl isocyanate to form N-cyclohexyl-N’-phenylurea. This intermediate is then reacted with 3-(cyclopentylamino)-2-hydroxypropyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclohexyl-N’-(3-(4-morpholinyl)propyl)urea
- N-Cyclohexyl-N’-(1-(hydroxymethyl)propyl)urea
- N-Cyclohexyl-N’-(4-hydroxyphenyl)urea
Uniqueness
N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Eigenschaften
CAS-Nummer |
38651-99-9 |
|---|---|
Molekularformel |
C21H33N3O3 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl]urea |
InChI |
InChI=1S/C21H33N3O3/c25-19(14-22-16-6-4-5-7-16)15-27-20-12-10-18(11-13-20)24-21(26)23-17-8-2-1-3-9-17/h10-13,16-17,19,22,25H,1-9,14-15H2,(H2,23,24,26) |
InChI-Schlüssel |
NYYSFOJJGVOLRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCC(CNC3CCCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)

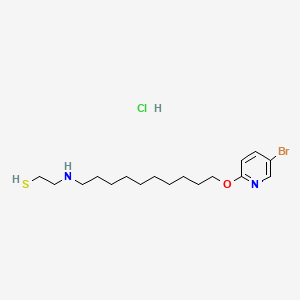
![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)



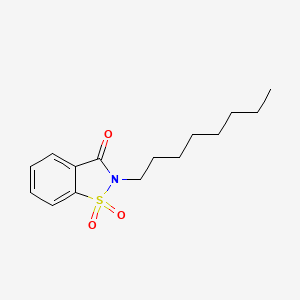
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
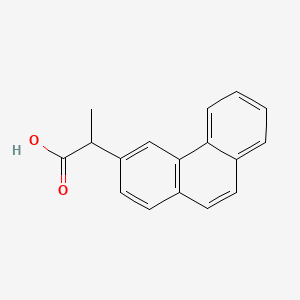
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)


